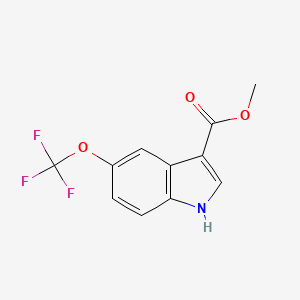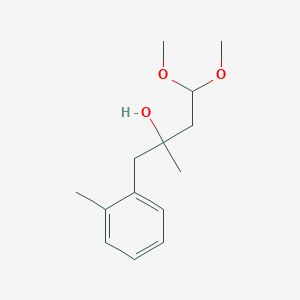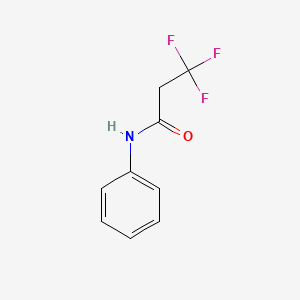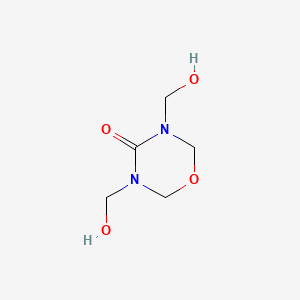
trans-2-(2-Ethylphenyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-2-(2-Ethylphenyl)cyclohexanol: is an organic compound that belongs to the class of cyclohexanols It is characterized by the presence of a cyclohexane ring substituted with a 2-ethylphenyl group and a hydroxyl group in a trans configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Ethylphenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone and 2-ethylphenyl magnesium bromide.
Grignard Reaction: The Grignard reagent, 2-ethylphenyl magnesium bromide, is prepared by reacting 2-ethylbromobenzene with magnesium in anhydrous ether. This reagent is then added to cyclohexanone to form the corresponding alcohol.
Hydrolysis: The reaction mixture is hydrolyzed with dilute acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-2-(2-Ethylphenyl)cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted cyclohexanols.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis.
- Employed in the study of stereochemistry and conformational analysis.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of trans-2-(2-Ethylphenyl)cyclohexanol involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- trans-2-Phenylcyclohexanol
- trans-2-Methylcyclohexanol
- trans-2-(4-Ethylphenyl)cyclohexanol
Comparison:
trans-2-Phenylcyclohexanol: Similar structure but lacks the ethyl group, leading to different steric and electronic properties.
trans-2-Methylcyclohexanol: Contains a methyl group instead of an ethyl group, resulting in different reactivity and applications.
trans-2-(4-Ethylphenyl)cyclohexanol: Similar structure but with the ethyl group in a different position, affecting its chemical behavior and applications.
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
2-(2-ethylphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h3-4,7-8,13-15H,2,5-6,9-10H2,1H3 |
Clé InChI |
ZLXFVPRFIRJLEU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
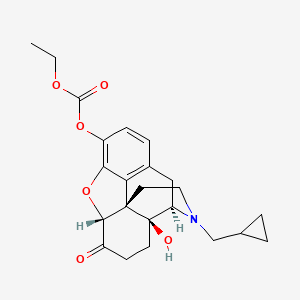
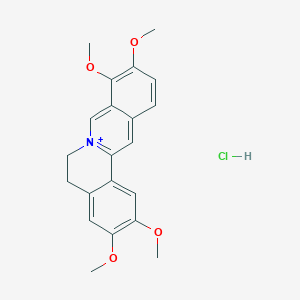

![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
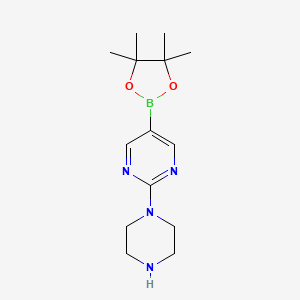
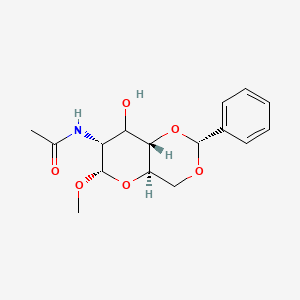
![(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
